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molecular formula C25H21BrFP B1600524 (4-Fluorobenzyl)triphenylphosphonium bromide CAS No. 51044-11-2

(4-Fluorobenzyl)triphenylphosphonium bromide

Cat. No. B1600524
M. Wt: 451.3 g/mol
InChI Key: DWIYANXFWXPJQY-UHFFFAOYSA-M
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Patent
US04705900

Procedure details

A solution of 3-fluorobenzyl bromide (4.73 g) in dry toluene (5.0 cm3) was added to a stirred suspension of triphenylphosphine (4.87 g) in dry toluene (5.0 cm3) and after 30 minutes the resultant precipitate was collected by filtration and washed with toluene to yield 4-fluorobenzyltriphenylphosphonium bromide (7.1 g) as a white solid.
Quantity
4.73 g
Type
reactant
Reaction Step One
Quantity
4.87 g
Type
reactant
Reaction Step One
[Compound]
Name
resultant precipitate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[F:1]C1C=C(C=CC=1)C[Br:6].[C:10]1([P:16]([C:23]2[CH:28]=[CH:27][CH:26]=[CH:25][CH:24]=2)[C:17]2[CH:22]=[CH:21][CH:20]=[CH:19][CH:18]=2)[CH:15]=[CH:14][CH:13]=[CH:12][CH:11]=1.[C:29]1([CH3:35])[CH:34]=[CH:33][CH:32]=[CH:31][CH:30]=1>>[Br-:6].[F:1][C:32]1[CH:33]=[CH:34][C:29]([CH2:35][P+:16]([C:10]2[CH:11]=[CH:12][CH:13]=[CH:14][CH:15]=2)([C:17]2[CH:22]=[CH:21][CH:20]=[CH:19][CH:18]=2)[C:23]2[CH:24]=[CH:25][CH:26]=[CH:27][CH:28]=2)=[CH:30][CH:31]=1 |f:3.4|

Inputs

Step One
Name
Quantity
4.73 g
Type
reactant
Smiles
FC=1C=C(CBr)C=CC1
Name
Quantity
4.87 g
Type
reactant
Smiles
C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1
Name
resultant precipitate
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
5 mL
Type
reactant
Smiles
C1(=CC=CC=C1)C
Name
Quantity
5 mL
Type
reactant
Smiles
C1(=CC=CC=C1)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
was collected by filtration
WASH
Type
WASH
Details
washed with toluene

Outcomes

Product
Name
Type
product
Smiles
[Br-].FC1=CC=C(C[P+](C2=CC=CC=C2)(C2=CC=CC=C2)C2=CC=CC=C2)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 7.1 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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